molecular formula C17H26O2SSi B14452914 {[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane CAS No. 73301-27-6

{[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane

Cat. No.: B14452914
CAS No.: 73301-27-6
M. Wt: 322.5 g/mol
InChI Key: PMLVTTWQKWRCJL-UHFFFAOYSA-N
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Description

{[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane is a complex organic compound that contains a benzenesulfonyl group, a methylcyclohexene ring, and a trimethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane typically involves multiple steps, including the formation of the benzenesulfonyl group, the cyclohexene ring, and the attachment of the trimethylsilane group. Common synthetic routes may involve:

    Formation of the Benzenesulfonyl Group: This can be achieved by sulfonation of benzene using sulfur trioxide or chlorosulfonic acid.

    Cyclohexene Ring Formation: The cyclohexene ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of Trimethylsilane Group: This step often involves the use of trimethylsilyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the trimethylsilane group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: Formation of sulfone or sulfoxide derivatives.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted benzenesulfonyl derivatives.

Scientific Research Applications

{[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of {[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions, while the trimethylsilane group can act as a hydride donor in reduction reactions. The compound’s unique structure allows it to engage in various chemical transformations, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(dimethyl)silane
  • {[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(ethyl)silane

Uniqueness

{[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane is unique due to the presence of the trimethylsilane group, which imparts distinct chemical reactivity and stability. This compound’s ability to undergo a wide range of chemical reactions makes it valuable in synthetic chemistry and industrial applications.

Properties

CAS No.

73301-27-6

Molecular Formula

C17H26O2SSi

Molecular Weight

322.5 g/mol

IUPAC Name

[1-(benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl-trimethylsilane

InChI

InChI=1S/C17H26O2SSi/c1-15-10-12-17(13-11-15,14-21(2,3)4)20(18,19)16-8-6-5-7-9-16/h5-10H,11-14H2,1-4H3

InChI Key

PMLVTTWQKWRCJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1)(C[Si](C)(C)C)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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